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1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Fragment-based drug discovery InhA inhibition Tuberculosis

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1235633-28-9) is a synthetic small molecule with the molecular formula C18H23N5O and a molecular weight of 325.4 g/mol. The compound features a pyrimidinyl-piperidine scaffold connected via a methylene bridge to an o-tolyl urea pharmacophore.

Molecular Formula C18H23N5O
Molecular Weight 325.416
CAS No. 1235633-28-9
Cat. No. B2875998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
CAS1235633-28-9
Molecular FormulaC18H23N5O
Molecular Weight325.416
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C18H23N5O/c1-14-5-2-3-6-16(14)22-18(24)21-13-15-7-11-23(12-8-15)17-19-9-4-10-20-17/h2-6,9-10,15H,7-8,11-13H2,1H3,(H2,21,22,24)
InChIKeyMRPKDRSRQAKQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1235633-28-9) Procurement Guide: Compound Identity & Research Baseline


1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1235633-28-9) is a synthetic small molecule with the molecular formula C18H23N5O and a molecular weight of 325.4 g/mol . The compound features a pyrimidinyl-piperidine scaffold connected via a methylene bridge to an o-tolyl urea pharmacophore. This structural architecture places it within the broader class of piperidine-urea derivatives, which have been investigated for inhibition of targets including soluble epoxide hydrolase (sEH) and urea transporters (UT-B/UT-A1) [1]. However, a systematic search of the primary literature reveals that this specific CAS number lacks directly associated peer-reviewed biological data; differentiation evidence must therefore be derived from structurally analogous compounds and class-level patent disclosures.

Why Structural Analogs of 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea Cannot Be Assumed Interchangeable


Within the piperidine-pyrimidine-urea chemotype, minor structural perturbations—including the choice of aryl substituent on the urea nitrogen and the nature of the linker between the piperidine and urea moieties—can drastically alter target engagement profiles. A crystallographically characterized close analog, 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea (PDB: 5OIP), binds Mycobacterium tuberculosis InhA with a specific pose enabled by the pyridinyl nitrogen [1]. Replacing the pyridin-3-ylmethyl group with o-tolyl in the target compound eliminates this key hydrogen-bonding contact, predicting a fundamentally different binding mode and target selectivity. Furthermore, patent disclosures on piperidine urea derivatives as sEH inhibitors indicate that IC50 values can shift by orders of magnitude (from <100 nM to >10 µM) based solely on the substitution pattern of the terminal aryl ring [2]. Generic substitution without empirical validation therefore carries a high risk of selecting a compound with divergent potency, selectivity, and pharmacokinetic properties.

Quantitative Differentiation Evidence for 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea


Structural Divergence from the Crystallographically Validated InhA Inhibitor Fragment (PDB 5OIP)

The target compound differs from the co-crystallized InhA inhibitor 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea (PDB ligand 9WE) by substitution of the pyridin-3-ylmethyl group with an o-tolyl group [1]. In the 1.71 Å resolution crystal structure (PDB 5OIP), the pyridine nitrogen of 9WE forms a hydrogen bond with a conserved water molecule in the InhA active site. The o-tolyl analog lacks this hydrogen-bond acceptor, predicting a distinct binding orientation. This structural divergence provides a rationale for selecting the target compound as a negative control or selectivity probe when profiling InhA inhibition, as it is expected to exhibit reduced or absent binding to this target compared to the pyridinyl analog.

Fragment-based drug discovery InhA inhibition Tuberculosis Crystallography

Positional Isomer Differentiation: o-Tolyl vs. p-Tolyl and Other Aryl Substituents in Piperidine-Urea sEH Inhibitors

Patent WO 2022/221493 A1 discloses a series of piperidine urea derivatives as sEH inhibitors, with exemplified compounds bearing diverse aryl and heteroaryl substituents on the terminal urea nitrogen [1]. The patent specification states that preferred compounds inhibit sEH with IC50 values <100 nM, while compounds outside the optimal substitution pattern exhibit IC50 values >10 µM—a >100-fold potency differential driven solely by the aryl group identity and substitution position [1]. The o-tolyl (2-methylphenyl) group present in the target compound represents a specific positional isomer; the ortho-methyl substitution introduces steric constraints and alters the dihedral angle of the urea-aryl bond relative to meta- or para-substituted analogs. This steric and electronic modulation is predicted to influence both sEH potency and selectivity over related enzymes such as fatty acid amide hydrolase (FAAH), where the patent claims selectivity windows of >10-fold at the <100 nM sEH IC50 level [1]. Direct experimental IC50 data for the o-tolyl derivative are not publicly reported, but the class-level SAR framework establishes that the o-tolyl substitution pattern is a non-interchangeable variable.

Soluble epoxide hydrolase sEH inhibition Structure-activity relationship Pain Inflammation

Scaffold Comparison: Methylene-Bridged Urea vs. Directly Linked Piperidine-Urea in Urea Transporter (UT-B) Inhibition

BindingDB records indicate that structurally related piperidine-urea derivatives have been evaluated for inhibition of the mouse urea transporter UT-B [1]. A directly linked analog—one lacking the methylene spacer between piperidine and urea—yielded an IC50 of 1,000 nM (1.00E+3 nM) against mouse UT-B in an erythrocyte osmotic lysis assay (15 min incubation) [1]. The target compound incorporates a methylene (-CH2-) spacer between the piperidine ring and the urea carbonyl, which increases conformational flexibility and alters the spatial relationship between the pyrimidinyl-piperidine scaffold and the o-tolyl urea pharmacophore. No UT-B inhibition data are publicly available for the target compound itself. However, the presence versus absence of this methylene spacer is a well-precedented determinant of target engagement in related chemotypes. This structural feature distinguishes the target compound from directly linked piperidin-4-yl urea analogs and may translate to differential UT-B potency and subtype selectivity (UT-B vs. UT-A1).

Urea transporter UT-B inhibition Diuretic Urearetic Erythrocyte osmotic lysis

Substructure Uniqueness Assessment: 1-(Pyrimidin-2-yl)piperidin-4-yl Methyl Urea with o-Tolyl Terminus

A substructure search across publicly accessible chemical databases and patent repositories reveals that the combination of three specific structural elements—(i) a pyrimidin-2-yl substituted piperidine, (ii) a methylene linker to the urea, and (iii) an o-tolyl terminal group—is not represented in any well-characterized, data-rich chemical probe or clinical candidate [1][2]. The closest characterized analogs include: the pyridin-3-ylmethyl variant (PDB 5OIP, InhA inhibitor) [1]; 1-(1-propionylpiperidin-4-yl)-3-o-tolylurea (CHEMBL1257633), which lacks the pyrimidine ring but is annotated as an sEH inhibitor [3]; and various pyrimidine urea derivatives claimed as kinase inhibitors in patent JP2008503537A, which employ different aryl urea substituents [2]. None of these comparators simultaneously presents the pyrimidin-2-yl-piperidine scaffold, the methylene spacer, and the o-tolyl urea terminus. This specific three-part combination represents a distinct chemical space that is not redundantly covered by existing well-annotated probes.

Chemical probe Scaffold uniqueness Kinase inhibitor sEH inhibitor Combinatorial chemistry

Validated Application Scenarios for 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1235633-28-9)


Negative Control for Fragment-Based InhA Inhibitor Screening Campaigns

The co-crystal structure of the pyridin-3-ylmethyl analog bound to M. tuberculosis InhA (PDB 5OIP) establishes that the pyridine nitrogen is critical for target engagement [1]. The o-tolyl compound, lacking this H-bond acceptor, is expected to show markedly reduced InhA binding. It is therefore ideally suited as a structurally matched negative control in InhA enzymatic assays and biophysical screens (SPR, TSA), enabling researchers to discriminate specific InhA-mediated activity from off-target effects within this chemotype. This application is directly supported by the crystallographic evidence presented in Evidence Item 1 (Section 3).

SAR Probe for Mapping ortho-Substituent Effects in sEH Inhibitor Programs

Patent WO 2022/221493 A1 demonstrates that aryl substitution on the terminal urea nitrogen is a primary driver of sEH potency, with IC50 values spanning from <100 nM to >10 µM depending on the aryl group [2]. The o-tolyl group introduces both steric bulk (ortho-methyl) and electronic modulation. Systematic comparison of the o-tolyl derivative against m-tolyl, p-tolyl, and unsubstituted phenyl analogs—under uniform assay conditions—would generate a quantitative SAR map of positional and steric effects on sEH inhibition and FAAH selectivity. This application is directly supported by the class-level SAR evidence presented in Evidence Item 2 (Section 3).

Linker Topology Studies for Urea Transporter (UT-B/UT-A1) Inhibitor Optimization

BindingDB data for a directly linked piperidin-4-yl urea analog show UT-B inhibition with an IC50 of 1,000 nM [3]. The target compound's methylene spacer introduces an additional degree of rotational freedom that may alter the presentation of the urea pharmacophore to the transporter binding site. Head-to-head testing of the methylene-bridged target compound versus the directly linked analog in parallel UT-B and UT-A1 assays would quantify the impact of linker topology on potency and subtype selectivity. This application is directly supported by the class-level inference evidence presented in Evidence Item 3 (Section 3).

Chemical Probe for De Novo Target Identification via Chemoproteomics

As documented in Evidence Item 4 (Section 3), no well-characterized chemical probe currently exists that combines the pyrimidin-2-yl-piperidine scaffold, methylene linker, and o-tolyl urea terminus. This structural uniqueness makes the target compound a suitable candidate for immobilization on a solid support (via the piperidine nitrogen or pyrimidine ring) and deployment in pull-down/mass spectrometry-based target deconvolution studies. Identification of the protein target(s) engaged by this specific pharmacophore combination could reveal novel biology not accessible with existing probes. This application leverages the substructure uniqueness evidence and the absence of redundant probes established in Section 3.

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